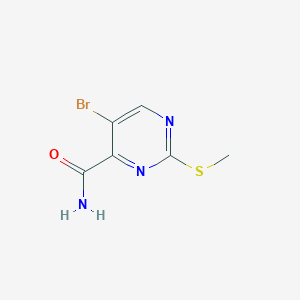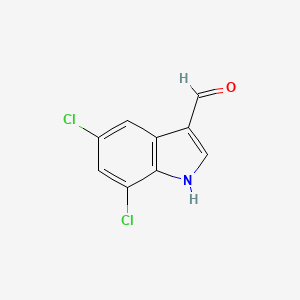
(3-((2-Fluorphenyl)carbamoyl)phenyl)boronsäure
Übersicht
Beschreibung
“(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C13H11BFNO3 . It has a molecular weight of 259.04 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further attached to a carbamoyl group that is linked to a 2-fluorophenyl group .
Chemical Reactions Analysis
Boronic acids and their esters, such as “(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid”, are often used in various chemical reactions. For instance, they are used in Rhodium-catalyzed enantioselective addition reactions and Palladium-catalyzed substitution reactions .
Physical and Chemical Properties Analysis
“(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid” is a solid compound . It has a molecular weight of 259.04 . The compound’s InChI key is IMEVTROIYKNWMT-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Synthese von Flüssigkristallinen Verbindungen
“(3-((2-Fluorphenyl)carbamoyl)phenyl)boronsäure” kann zur Synthese neuartiger flüssigkristalliner Verbindungen verwendet werden. Ähnliche Boronsäuren wurden verwendet, um Fluorbiphenylcyclohexene und Difluor-Terphenyle durch palladiumkatalysierte Kreuzkupplungen zu erzeugen .
Leukotrien-B4-Rezeptor-Agonisten
Diese Verbindung kann auch eine Rolle bei der Synthese von o-Phenylphenolen spielen, die als potente Leukotrien-B4-Rezeptor-Agonisten wirken. Diese sind wichtig für die Modulation von Entzündungsreaktionen .
Polymerelektrolyte
Phenylboronsäure-Catechol-Ester, die von ähnlichen Boronsäuren abgeleitet werden können, dienen als vielversprechende Anionenrezeptoren für Polymerelektrolyte. Diese Anwendung ist von Bedeutung bei der Entwicklung neuer Materialien für die Energiespeicherung und -umwandlung .
Synthese von trisubstituierten Allylalkoholen
Die Verbindung könnte an der diastereoselektiven Synthese von trisubstituierten Allylalkoholen über Rhodium-katalysierte Arylierung beteiligt sein, eine wertvolle Reaktion in der organischen Synthese zur Herstellung komplexer Moleküle .
Arzneimittelentwicklung und -verabreichung
Boronsäuren und ihre Ester, einschließlich “this compound”, werden für die Entwicklung neuer Arzneimittel und Arzneimittelverabreichungssysteme in Betracht gezogen, insbesondere als Borträger, die sich für die Neutroneneinfangtherapie eignen .
Suzuki–Miyaura-Kupplung
Diese Verbindung wird wahrscheinlich aufgrund ihrer Boronsäuregruppe in Suzuki–Miyaura-Kupplungsreaktionen eingesetzt. Diese Reaktion wird aufgrund ihrer milden Bedingungen und der Toleranz gegenüber verschiedenen funktionellen Gruppen weit verbreitet eingesetzt .
Safety and Hazards
Zukünftige Richtungen
Boronic acids and their derivatives, including “(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid”, are gaining interest in medicinal chemistry due to their potential in drug design and drug delivery systems . They are particularly promising as boron-carriers suitable for neutron capture therapy . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities . Therefore, further studies on boronic acids and their derivatives are warranted to develop new promising drugs .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction . This suggests that the compound may interact with palladium catalysts in these reactions.
Mode of Action
In Suzuki–Miyaura coupling reactions, the boronic acid compound acts as a nucleophile . The reaction involves the transmetalation of the boronic acid group to a palladium catalyst . This forms a new carbon-carbon bond, enabling the coupling of two different organic groups .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, potentially affecting various biochemical pathways depending on the specific reaction context.
Result of Action
As a participant in suzuki–miyaura coupling reactions, the compound can contribute to the synthesis of a variety of organic compounds . The specific effects would depend on the nature of these resulting compounds.
Action Environment
The action of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid, like many other chemical reactions, can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters, a class of compounds to which this compound belongs, is known to be influenced by the pH of the environment . Therefore, factors such as temperature, pH, and the presence of other chemicals could potentially influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases and kinase enzymes. These enzymes are essential for various cellular processes, including signal transduction and metabolism. The compound interacts with the active sites of these enzymes, forming reversible covalent bonds with the serine residues. This interaction inhibits the enzymatic activity, thereby modulating the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by disrupting the signaling pathways that promote cell growth and survival. Additionally, (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid can induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes .
Molecular Mechanism
At the molecular level, (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding interaction is facilitated by the boronic acid moiety, which forms reversible covalent bonds with the serine residues in the active sites. Additionally, (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At high doses, (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid can induce toxic effects, including liver and kidney damage, due to its interaction with off-target enzymes and proteins. Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a saturation of target enzyme inhibition .
Metabolic Pathways
(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is involved in several metabolic pathways, primarily those related to enzyme inhibition. The compound interacts with enzymes such as serine proteases and kinases, modulating their activity and affecting the overall metabolic flux. Additionally, (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid can influence metabolite levels by altering the activity of enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can affect the compound’s bioavailability and its accumulation in target tissues.
Subcellular Localization
The subcellular localization of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid may localize to the nucleus to modulate gene expression or to the cytoplasm to inhibit enzyme activity. These localization patterns are essential for the compound’s efficacy in biochemical and cellular processes .
Eigenschaften
IUPAC Name |
[3-[(2-fluorophenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BFNO3/c15-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(8-9)14(18)19/h1-8,18-19H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFWVITXDBHCTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660279 | |
| Record name | {3-[(2-Fluorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874288-35-4 | |
| Record name | B-[3-[[(2-Fluorophenyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(2-Fluorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(2-Fluorophenyl)carbamoyl]benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1387957.png)
![1-[4-Fluoro-2-(methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1387958.png)
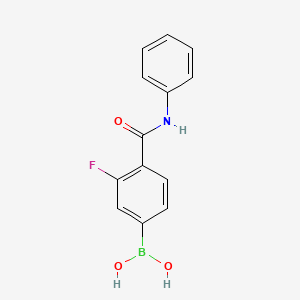
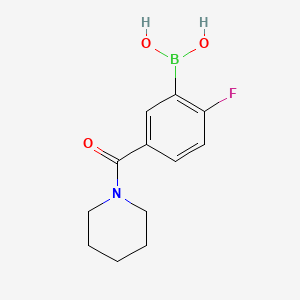
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B1387961.png)
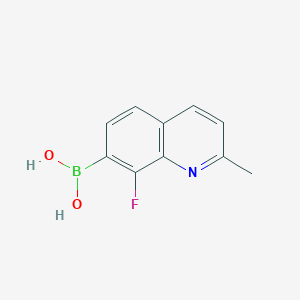
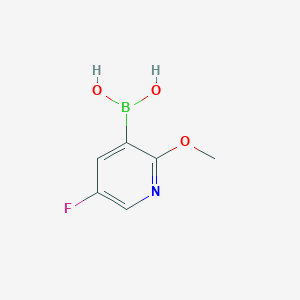
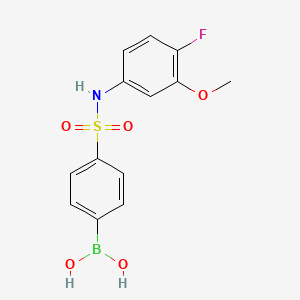
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1387968.png)


